molecular formula C13H18O3S B1324148 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone CAS No. 898772-92-4

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone

Cat. No.: B1324148
CAS No.: 898772-92-4
M. Wt: 254.35 g/mol
InChI Key: NRPNUMUYGTUGRW-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone is an organic compound that features a dioxolane ring and a thienyl group The dioxolane ring is a five-membered ring containing two oxygen atoms, while the thienyl group is a sulfur-containing aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone typically involves the formation of the dioxolane ring through acetalization or ketalization reactions. These reactions involve the condensation of aldehydes or ketones with ethylene glycol under acidic conditions . The thienyl group can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate thienyl precursors .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and thienyl group can influence the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone is unique due to the combination of the dioxolane ring and thienyl group, which imparts distinct chemical and physical properties.

Biological Activity

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone is a chemical compound that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C₁₂H₁₈O₃S, with a molecular weight of approximately 240.32 g/mol. The compound features a dioxolane ring and a thienyl group , which contribute to its distinct chemical properties. The presence of these functional groups may influence its reactivity and interactions in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the dioxolane and thienyl moieties. The synthetic pathways often include the reaction of appropriate precursors under controlled conditions to yield the desired product .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems. The dioxolane ring and thienyl group can modulate the binding affinity and specificity towards these targets, potentially influencing enzymatic activities or receptor interactions.

Antimicrobial Properties

Research indicates that compounds containing dioxolane structures exhibit significant antimicrobial activity. For instance, studies on related 1,3-dioxolanes have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Candida albicans. The biological screening of these compounds suggests that they may possess both antibacterial and antifungal properties .

CompoundAntibacterial ActivityAntifungal Activity
This compoundSignificant against S. aureusEffective against C. albicans
Related dioxolanesActive against E. faecalis, P. aeruginosaActive against C. albicans

Case Studies

  • Antifungal Activity : A study demonstrated that several synthesized dioxolanes exhibited excellent antifungal activity against Candida albicans, suggesting that modifications in their structure could enhance their efficacy .
  • Antibacterial Activity : Another investigation reported that derivatives similar to this compound showed significant antibacterial effects against Staphylococcus epidermidis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values varied among the compounds tested, indicating potential for further optimization .

Future Directions

Given the promising biological activities observed in related compounds, further research is necessary to elucidate the specific effects of this compound. This includes:

  • In-depth Mechanistic Studies : Understanding how this compound interacts at a molecular level with different biological targets.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how variations in structure affect biological activity.
  • Clinical Trials : Evaluating efficacy and safety in vivo to assess potential therapeutic applications.

Properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-3-methylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3S/c1-3-9(2)8-10(14)11-4-5-12(17-11)13-15-6-7-16-13/h4-5,9,13H,3,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPNUMUYGTUGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641912
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3-methylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-92-4
Record name 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-3-methyl-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3-methylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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